4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one
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Overview
Description
4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyridazinone ring and a 4-chlorobenzyl group attached to the 2nd position
Preparation Methods
The synthesis of 4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dichloropyridazin-3-one and 4-chlorobenzyl chloride.
Reaction Conditions: The 4,5-dichloropyridazin-3-one is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the nucleophilic nitrogen of the pyridazinone ring attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and targets.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
4,5-Dichloro-2-(4-chlorobenzyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one: This compound has a methyl group instead of a chlorine atom on the benzyl ring, which may affect its chemical and biological properties.
4,5-Dichloro-2-(4-fluorobenzyl)-2,3-dihydropyridazin-3-one: The presence of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
4,5-Dichloro-2-(4-nitrobenzyl)-2,3-dihydropyridazin-3-one:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
4,5-dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-3-1-7(2-4-8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOGOLSMPSVKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352835 |
Source
|
Record name | 4,5-Dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173843-85-1 |
Source
|
Record name | 4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173843-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-[(4-chlorophenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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